molecular formula C15H26O B14344514 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 97804-32-5

2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane

Cat. No.: B14344514
CAS No.: 97804-32-5
M. Wt: 222.37 g/mol
InChI Key: DGZLCGHSOBZUBJ-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton, which is a common structural motif in organic chemistry. This compound is notable for its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to the bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a powerful tool in organic synthesis. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic compound. For instance, the reaction of cyclopentadiene with a suitable dienophile can yield the desired bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to the presence of the cyclopentyloxy group and the three methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

97804-32-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-cyclopentyloxy-1,7,7-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C15H26O/c1-14(2)11-8-9-15(14,3)13(10-11)16-12-6-4-5-7-12/h11-13H,4-10H2,1-3H3

InChI Key

DGZLCGHSOBZUBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC3CCCC3)C)C

Origin of Product

United States

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